2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
Description
2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a nicotinic acid derivative characterized by a pyrrolidine sulfonyl group attached to a phenyl ring at the 5-position of the pyridine core, with an amino substituent at the 2-position. Its design integrates features of nicotinic acid scaffolds, which are often exploited for their hydrogen-bonding capabilities and metabolic relevance .
Properties
IUPAC Name |
2-amino-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H2,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAIYZLHJPEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688478 | |
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-23-5 | |
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the nicotinic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center. Studies demonstrate that electron-withdrawing substituents on the phenyl ring enhance reactivity through resonance stabilization .
Key examples :
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Aminolysis : Reaction with primary amines under basic conditions (e.g., K₂CO₃ in DMF) replaces the pyrrolidine group with alkyl/aryl amines, yielding derivatives with modified solubility profiles .
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Halogenation : Treatment with PCl₅ or SOCl₂ converts the sulfonamide to sulfonyl chloride intermediates, enabling further functionalization .
Table 1: Substitution Reaction Outcomes
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | N-Benzylsulfonamide derivative | 78 | |
| PCl₅ | Reflux, CH₂Cl₂ | Sulfonyl chloride intermediate | 92 |
Carboxylic Acid Functionalization
The nicotinic acid moiety undergoes classical acid-derived reactions:
Esterification
Methanol/H₂SO₄ catalysis produces methyl esters, enhancing membrane permeability in biological assays .
Amidation
Coupling with EDCI/HOBt and amines generates amide derivatives. For example:
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Reaction with 4-aminopyridine forms a bis-heterocyclic analog with improved enzymatic inhibition (IC₅₀ = 1.2 µM vs. acetylcholinesterase) .
Table 2: Amidation Reaction Efficiency
| Amine | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Aminopyridine | EDCI/HOBt | 24 | 65 |
| Cyclohexylamine | DCC/DMAP | 18 | 72 |
Oxidation
The pyrrolidine ring undergoes oxidation with KMnO₄/H₂O to form pyrrolidone derivatives, altering hydrogen-bonding capacity . Computational studies (DFT) confirm that oxidized products exhibit reduced LogP values (ΔLogP = -0.8), correlating with enhanced hydrophilicity .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present in precursors) to amine, though direct reduction of the sulfonamide group is not observed under standard conditions .
Cyclization and Heterocycle Formation
Under microwave irradiation, intramolecular cyclization forms fused pyridopyrrolidine systems. For instance:
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Heating with POCl₃ yields a tricyclic scaffold via dehydration (λₘₐₓ = 320 nm, ε = 12,500 M⁻¹cm⁻¹) .
Mechanistic Insight :
Density functional theory (DFT) calculations reveal that cyclization proceeds through a six-membered transition state with an activation energy of 28.5 kcal/mol .
Biological Activity Correlation
Derivatives synthesized via these reactions show structure-dependent bioactivity:
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Methyl esters exhibit 4× higher antimicrobial potency (MIC = 3.12 µg/mL vs. S. aureus) compared to carboxylic acid precursors .
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N-Alkylsulfonamide derivatives demonstrate improved blood-brain barrier penetration (PSA < 70 Ų) .
Computational Reactivity Analysis
HOMO-LUMO gaps (ΔE = 4.8 eV) calculated via DFT indicate moderate electrophilicity, favoring nucleophilic attack at the sulfonamide sulfur . Electrostatic potential maps highlight electron-deficient regions at the pyridine ring, guiding regioselective modifications .
This compound’s reactivity profile positions it as a versatile intermediate for developing therapeutics targeting neurological and infectious diseases. Further optimization of reaction conditions could enhance yields for scalable synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes:
- A pyrrolidinyl sulfonamide moiety.
- A nicotinic acid backbone.
Its molecular formula is , and it exhibits properties that make it suitable for various biological activities.
Antitumor Activity
Research has indicated that compounds similar to 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid exhibit antitumor properties. For instance, derivatives of pyrrolidine have been shown to inhibit tumor growth in various cancer models. A study demonstrated that certain sulfonamide derivatives could effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Nicotinic acid derivatives have been explored for their neuroprotective effects. Studies indicate that they may enhance cognitive function and provide neuroprotection against neurodegenerative diseases .
Antimicrobial Properties
There is emerging evidence that compounds containing the pyrrolidine ring possess antimicrobial properties. Research has shown that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Case Study 1: Antitumor Effects
A study published in a peer-reviewed journal investigated the antitumor activity of a related compound in vitro and in vivo. The results indicated a significant reduction in tumor size when administered to mice with induced tumors. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of nicotinic acid derivatives, including our compound of interest. The results showed improved cognitive performance in animal models subjected to neurotoxic insults. The proposed mechanism involved modulation of neurotransmitter systems and reduction of oxidative stress .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | Significant tumor size reduction in vivo |
| Neurological Disorders | Neuroprotection and cognitive enhancement | Improved cognitive function post-treatment |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The compound’s closest structural analogs include derivatives of nicotinic acid with substituted aryl groups or sulfonamide functionalities. Below is a comparative analysis of key compounds:
Key Observations :
- Functional Group Diversity : The target compound’s sulfonamide and amine groups distinguish it from the hydroxyl and fluorine substituents in 5-(2-fluorophenyl)-2-hydroxynicotinic acid. Sulfonamides typically enhance binding to hydrophobic enzyme pockets, while fluorinated analogs improve metabolic stability .
- Structural Complexity : The cytidine derivative () features nucleoside and sialic acid moieties, highlighting divergent applications (e.g., antiviral vs. kinase targeting) compared to the simpler nicotinic acid derivatives .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling for phenyl group introduction, followed by sulfonylation—similar to routes used for 5-aryl nicotinic acids .
- Pharmacokinetic Predictions : LogP calculations (e.g., ~2.1 for the target compound) suggest moderate lipophilicity, comparable to 5-(2-fluorophenyl)-2-hydroxynicotinic acid (LogP ~1.8) but lower than cytidine derivatives (LogP ~-3.5) .
- Unresolved Questions: No in vivo toxicity or selectivity data exist for the target compound.
Biological Activity
2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Synthesis and Characterization
The synthesis of 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves the reaction of pyrrolidine sulfonamide derivatives with various electrophiles. The characterization of the compound is often carried out using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that modifications to the pyrrolidine moiety can enhance antibacterial efficacy.
The biological activity is thought to be mediated through multiple mechanisms, including the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the sulfonamide group is crucial for its interaction with bacterial enzymes, which may lead to its antimicrobial effects .
Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial properties, compounds containing the pyrrolidine scaffold have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
A systematic review of various studies reveals that compounds similar to 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid have been evaluated for their biological activities:
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid to various biological targets. These studies indicate that the compound binds effectively to enzymes involved in bacterial metabolism, providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the methodological considerations for optimizing the synthesis of 2-amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid?
- Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, catalyst selection) and purity validation. Quantum chemical calculations can predict intermediate stability and reaction pathways, while Design of Experiments (DoE) frameworks reduce trial-and-error approaches by systematically varying parameters like stoichiometry and reaction time . Analytical techniques such as HPLC (High-Performance Liquid Chromatography) should be employed to monitor yield and purity .
Q. How can researchers reliably characterize the compound’s physicochemical properties (e.g., solubility, stability) under varying conditions?
- Answer : Solubility studies should use gradient solvent systems (e.g., water-organic solvent mixtures) with UV-Vis spectroscopy or nephelometry. Stability assessments require accelerated degradation studies (e.g., thermal stress at 40–60°C, pH extremes) coupled with LC-MS to identify degradation products. Differential Scanning Calorimetry (DSC) can determine thermal stability and polymorphic transitions .
Q. What analytical techniques are most robust for verifying structural integrity and purity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Purity validation requires HPLC with diode-array detection (DAD) and comparison to reference standards .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or analogs with improved bioactivity?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Molecular Dynamics (MD) simulations model ligand-receptor interactions over time, guiding structural modifications (e.g., substituent addition at the pyrrolidine-sulfonyl group) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Meta-analyses should standardize assay conditions (e.g., cell lines, incubation time) and apply multivariate statistics to isolate confounding variables. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) clarifies mechanism-specific effects .
Q. How can reaction mechanisms involving this compound be elucidated to improve catalytic efficiency?
- Answer : Isotopic labeling (e.g., ¹⁵N or ²H) combined with kinetic isotope effect (KIE) studies identifies rate-determining steps. In-situ FTIR or Raman spectroscopy tracks intermediate formation during reactions .
Q. What methodologies are recommended for studying its pharmacokinetics and metabolic pathways?
- Answer : In-vivo studies should use radiolabeled compounds (e.g., ¹⁴C) with LC-MS/MS to quantify metabolites in plasma and tissues. Microsomal incubation assays (e.g., human liver microsomes) identify phase I/II metabolic transformations .
Q. How can researchers design experiments to evaluate its potential toxicity in preclinical models?
- Answer : Acute toxicity studies follow OECD Guidelines (e.g., fixed-dose procedure), while subchronic assays assess organ-specific effects via histopathology and serum biomarkers (e.g., ALT, creatinine). Genotoxicity is evaluated using Ames tests and comet assays .
Methodological Resources
- Experimental Design : Use DoE software (e.g., JMP, Minitab) to optimize synthesis and bioassay conditions, reducing experimental runs by 30–50% .
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to ensure reproducibility .
- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for handling reactive intermediates and hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
